molecular formula C12H17N3O3 B7340132 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid

3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B7340132
M. Wt: 251.28 g/mol
InChI Key: CDSMKKGRLQDMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a cyclobutane derivative that has been synthesized using various methods and has shown promising results in research applications.

Mechanism of Action

The mechanism of action of 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid involves the inhibition of DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of GLP-1 are increased, which leads to improved glucose control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to improve glucose control in patients with type 2 diabetes by increasing the levels of GLP-1. It has also been found to have potential applications in the treatment of other metabolic disorders such as obesity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid in lab experiments include its specificity for DPP-4 inhibition and its potential applications in the treatment of metabolic disorders. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for the research and development of 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid. These include further studies to determine its long-term safety and efficacy, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields of scientific research. Additionally, the development of novel derivatives of this compound may lead to the discovery of new and more effective treatments for metabolic disorders.

Synthesis Methods

The synthesis of 3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid involves the condensation of 2-propylpyrazole-3-carboxylic acid with cyclobutanone in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with a suitable amine, such as methylamine, to obtain the final product.

Scientific Research Applications

3-[(2-Propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of glucose metabolism. This has led to its potential use in the treatment of type 2 diabetes.

Properties

IUPAC Name

3-[(2-propylpyrazole-3-carbonyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-5-15-10(3-4-13-15)11(16)14-9-6-8(7-9)12(17)18/h3-4,8-9H,2,5-7H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSMKKGRLQDMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)NC2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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